

# An In-depth Technical Guide to ACP-105 (CAS Number 899821-23-9)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ACP-105 is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant potential in preclinical research for its tissue-selective anabolic effects. With the CAS number 899821-23-9, ACP-105 has been investigated for its capacity to promote muscle and bone growth with a reduced impact on androgenic tissues such as the prostate. Furthermore, emerging research has highlighted its neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the core scientific research on ACP-105, including its chemical properties, mechanism of action, summary of preclinical findings, and detailed experimental methodologies.

# **Chemical and Physical Properties**

ACP-105, with the chemical name 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl)-3-methylbenzonitrile, is a small molecule with a molecular formula of C<sub>16</sub>H<sub>19</sub>ClN<sub>2</sub>O and a molecular weight of 290.79 g/mol .[1] Its chemical structure is distinct from steroidal androgens, contributing to its selective pharmacological profile.



Property	Value	Reference
CAS Number	899821-23-9	
Molecular Formula	C16H19CIN2O	[1]
Molecular Weight	290.79 g/mol	[1]
Synonyms	2-chloro-4-((1R,3r,5S)-3- hydroxy-3-methyl-8- azabicyclo[3.2.1]octan-8-yl)-3- methylbenzonitrile	

# Mechanism of Action: Selective Androgen Receptor Modulation

**ACP-105** functions as a potent and selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-activated transcription factor.[2][3] Unlike traditional anabolic steroids, **ACP-105** exhibits tissue-selective activation of the AR, leading to desired anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[4]

The binding of **ACP-105** to the AR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis and other anabolic processes.

## **Androgen Receptor Signaling Pathway**





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Caption: Androgen Receptor Signaling Pathway of ACP-105.

# **Preclinical Research Findings**

Preclinical studies have explored the efficacy and safety of **ACP-105** in various animal models, demonstrating its potential for treating muscle wasting, osteoporosis, and neurological disorders.

## **Anabolic and Androgenic Activity**

Studies in orchiectomized (castrated) rats are a standard model for evaluating the anabolic and androgenic potential of SARMs. In this model, **ACP-105** has been shown to restore muscle mass in the levator ani muscle, a key indicator of anabolic activity, with significantly less growth stimulation of the prostate gland compared to testosterone, indicating a favorable anabolic-to-androgenic ratio.[1][5]

Parameter	ACP-105	Testosterone	Reference
Anabolic Activity (Levator Ani Muscle)	Potent restoration of muscle mass	High	[1][5]
Androgenic Activity (Prostate)	Minimal effect	High	[1][5]

# **Neuroprotective and Cognitive Effects**

Research using a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) has revealed neuroprotective benefits of **ACP-105**. In these studies, **ACP-105** treatment was associated with reduced anxiety-like behavior and, when combined with an estrogen receptor  $\beta$  agonist, improved spatial memory.[6][7] The proposed mechanism involves the modulation of amyloid- $\beta$  levels and an increase in androgen receptor levels in the brain.[6]



Model	Key Findings with ACP-105	Reference
3xTg-AD Mouse Model	- Reduced anxiety-like behavior Improved spatial memory (in combination with an ERβ agonist) Increased brain androgen receptor levels.	[6][7]

# **Pharmacokinetics (ADME Profile)**

In silico studies have provided a comprehensive profile of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **ACP-105**.

ADME Parameter	Predicted Value/Characteristic	Reference
Absorption	High gastrointestinal absorption	[8]
Distribution	High plasma protein binding	[8]
Metabolism	Primarily metabolized by CYP3A4	[8]
Excretion	Short half-life	[8]

# **Experimental Protocols**

# In Vitro Androgen Receptor Binding and Activity Assay (Receptor Selection and Amplification Technology - R-SAT)

The R-SAT assay is a functional, cell-based high-throughput screening method used to identify and characterize ligands for nuclear hormone receptors.

Principle: This assay leverages the ability of a ligand-activated receptor to induce a mitogenic response in a specific cell line, leading to cell proliferation that can be quantified.



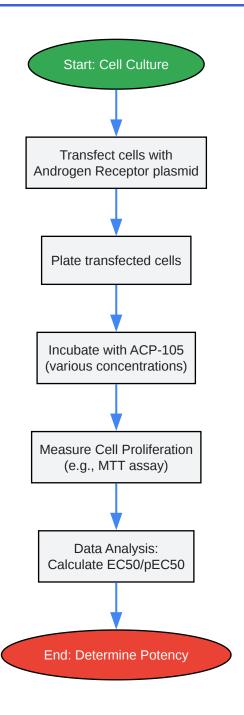




#### General Protocol Outline:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., NIH3T3) is transiently transfected with a plasmid encoding the human androgen receptor.
- Compound Incubation: The transfected cells are plated and incubated with varying concentrations of the test compound (ACP-105) or a reference agonist (e.g., dihydrotestosterone).
- Cell Proliferation Measurement: After a defined incubation period (typically several days), cell
  proliferation is assessed using a standard method such as the MTT assay or by measuring
  DNA content.
- Data Analysis: The concentration-response data is used to calculate the potency (EC<sub>50</sub> or pEC<sub>50</sub>) of the compound.





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Caption: R-SAT Assay Workflow.

# In Vivo Anabolic and Androgenic Activity in Orchiectomized Rats

This model is the gold standard for assessing the tissue selectivity of SARMs.



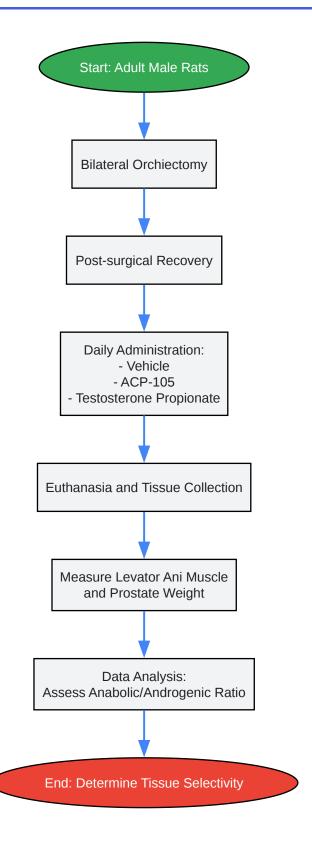




#### **Protocol Outline:**

- Animals: Adult male rats (e.g., Sprague-Dawley) are used.
- Orchiectomy: Animals undergo bilateral orchiectomy (surgical removal of the testes) to eliminate endogenous androgen production. A sham-operated group serves as a control.
- Acclimation and Treatment: Following a recovery period, animals are randomly assigned to treatment groups and administered ACP-105, a vehicle control, or a reference androgen (e.g., testosterone propionate) daily for a specified duration (e.g., 14 days).
- Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the weights of the levator ani muscle (anabolic endpoint) and prostate gland (androgenic endpoint) are measured.
- Data Analysis: The tissue weights are normalized to body weight and compared between treatment groups to determine the anabolic and androgenic activity.





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Caption: Orchiectomized Rat Model Workflow.



# In Vivo Neuroprotective Effects in a Mouse Model of Alzheimer's Disease (3xTg-AD)

The 3xTg-AD mouse model is a widely used transgenic model that develops both amyloid-beta plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.

#### Protocol Outline:

- Animals: Male 3xTg-AD mice are used. To mimic age-related hormonal decline, animals are gonadectomized.
- Drug Administration: Mice are treated with **ACP-105** (e.g., 10 mg/kg, intraperitoneally), a vehicle control, or a combination therapy over a chronic period (e.g., several months).
- Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function and anxiety. These may include:
  - Morris Water Maze: To evaluate spatial learning and memory.
  - Elevated Plus Maze: To assess anxiety-like behavior.
  - Open Field Test: To measure locomotor activity and anxiety.
- Biochemical and Histological Analysis: After behavioral testing, brain tissue is collected for analysis of amyloid-beta levels, tau pathology, and androgen receptor expression using techniques such as ELISA, Western blotting, and immunohistochemistry.

# Conclusion

**ACP-105** is a promising non-steroidal SARM with a well-defined mechanism of action and a compelling preclinical profile. Its ability to selectively stimulate anabolic activity in muscle and bone, coupled with its emerging neuroprotective properties, positions it as a compound of significant interest for further research and development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of **ACP-105**. As with any investigational compound, further studies, including rigorous clinical trials, are necessary to establish its safety and efficacy in humans.



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### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
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   [https://www.benchchem.com/product/b15541016#acp-105-cas-number-899821-23-9-research]

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